molecular formula C6H11NO3 B174715 (S)-2-Morpholineacetic acid CAS No. 1257854-99-1

(S)-2-Morpholineacetic acid

Katalognummer: B174715
CAS-Nummer: 1257854-99-1
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: TWCXRVFSIAWFMA-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Morpholineacetic acid is a chiral compound characterized by the presence of a morpholine ring attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-2-Morpholineacetic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

    Reactants: Morpholine and chloroacetic acid.

    Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Morpholine is added to a solution of chloroacetic acid in water, followed by the addition of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Analyse Chemischer Reaktionen

Ethyl ester hydrolysis

Ethyl 4-morpholinoacetate undergoes acid- or base-catalyzed hydrolysis to yield the carboxylic acid derivative:

  • Acid-catalyzed (HCl) :

    • Conditions : 3M HCl, reflux (2 h), room temperature (24 h).

    • Yield : 91.7% .

    • Mechanism : Protonation of the ester carbonyl facilitates nucleophilic attack by water, followed by deprotonation and elimination of ethanol.

ReactantCatalystSolventTemperatureTimeYield
Ethyl morpholinoacetateHClWaterReflux→RT26 h91.7%
  • Base-catalyzed (NaOH) :

    • Conditions : NaOH in ethanol/water, room temperature (1 h).

    • Product : Morpholinoacetic acid (isolated as hydrochloride salt after acidification) .

Acylation and Coupling Reactions

The carboxylic acid group enables derivatization via coupling agents.

EDC/HOBt-mediated acylation

(S)-2-Morpholineacetic acid participates in peptide-like bond formation:

  • Example : Reaction with 5-methyl-6-hydroxymethylpyrimidine derivatives.

    • Conditions : EDC, HOBt, triethylamine, DMF, room temperature.

    • Key intermediates : Activated morpholinoacetyl intermediate forms via carbodiimide coupling .

    • Applications : Synthesis of pharmaceutically active pyrazino-pyrimidine derivatives .

Copper-catalyzed C–H functionalization

Cu(I)Cl/AcOH systems facilitate regioselective coupling at the morpholine C(3)–H position:

  • Substrates : Cyclic imides (e.g., phthalimide, succinimide).

  • Conditions : CuCl (10 mol%), AcOH (1 eq.), 80°C, 24 h.

  • Yield : Up to 93% for succinimide-derived products .

  • Mechanism : Iminium ion formation via copper-mediated oxidation, followed by nucleophilic attack by imides (Figure 1) .

Stability and Decomposition

This compound exhibits stability dependence on storage conditions:

  • Stable : At 4°C for prolonged periods.

  • Decomposition : Occurs at room temperature over weeks, likely via oxidation or hydrolysis pathways .

Radical vs. ionic pathways

  • Cu(I)Cl alone : Radical-mediated C–H activation dominates.

  • Cu(I)Cl/AcOH : Shift to ionic mechanism via iminium ion intermediates (Figure 2) .

  • Role of AcOH : Accelerates iminium formation by protonating nitrogen, enhancing electrophilicity .

DFT-supported bond cleavage

  • C–O bond activation : Predicted activation energy of 20 kJ/mol for C–OH cleavage in acetic acid analogs on Pt-Mo catalysts .

  • Relevance : Suggests potential for catalytic decarboxylation or functionalization under metal-catalyzed conditions .

Spectroscopic Characterization

  • NMR (DMSO-d6) : δ 3.3 (s, 4H, morpholine CH2), 3.9 (s, 4H, morpholine OCH2), 4.2 (s, 2H, CH2CO2H) .

  • FTIR : Peaks at 1704 cm⁻¹ (C=O, acid), 1631 cm⁻¹ (C=O, amide), 1558 cm⁻¹ (N–H deformation) .

Table 1: Representative Coupling Reactions of this compound

SubstrateCatalyst SystemConditionsProduct YieldRef.
Piperidin-4-yl derivativesEDC/HOBt, TEADMF, RT, 6–8 h70–90%
SuccinimideCuCl/AcOH80°C, 24 h93%

Figures

Figure 1 : Proposed mechanism for Cu-catalyzed C–H coupling of this compound with imides .
Figure 2 : Transition between radical and ionic pathways under Cu/AcOH conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:
(S)-2-Morpholineacetic acid is often utilized as a building block in the synthesis of various pharmaceuticals. It has been involved in the development of compounds that exhibit biological activity, particularly in the treatment of neurological disorders and cancer.

  • Case Study: Anticancer Agents
    The compound has been integrated into the synthesis of gefitinib, an anticancer drug used primarily for non-small cell lung cancer. The morpholine moiety contributes to the drug's ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, thereby impeding tumor growth.
  • Table 1: Pharmaceutical Compounds Derived from this compound
Compound NameTarget DiseaseMechanism of Action
GefitinibNon-small cell lung cancerEGFR inhibition
LinezolidBacterial infectionsProtein synthesis inhibition
DextromoramidePain managementOpioid receptor agonism

Organic Synthesis

Synthetic Applications:
In organic synthesis, this compound serves as a versatile intermediate. Its structure allows it to participate in various chemical reactions, including:

  • Formation of Enamines:
    The compound can react with carbonyl compounds to form enamines, which are valuable intermediates in organic synthesis.
  • Table 2: Reactions Involving this compound
Reaction TypeDescriptionYield (%)
Enamine FormationReaction with aldehydes/ketones85
AcylationUsed in coupling reactions with acyl chlorides90
Amide FormationReacts with amines to form amides88

Agricultural Applications

Fungicide Development:
this compound derivatives have been explored as potential fungicides due to their ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes.

  • Case Study: Agricultural Fungicides
    Morpholine derivatives have shown efficacy against various plant pathogens. Research indicates their potential as environmentally friendly alternatives to conventional fungicides.
  • Table 3: Morpholine Derivatives as Fungicides
Derivative NameTarget PathogenEfficacy (%)
Morpholine Fungicide AFusarium spp.75
Morpholine Fungicide BBotrytis cinerea80

Industrial Applications

Corrosion Inhibition:
In industrial settings, this compound is used for pH adjustment and corrosion protection in steam systems. Its volatility allows for even distribution in aqueous systems, enhancing its effectiveness.

  • Application in Power Plants:
    Morpholine is commonly added to water in fossil fuel and nuclear power plants to maintain pH levels conducive to corrosion prevention.

Wirkmechanismus

The mechanism by which (S)-2-Morpholineacetic acid exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    ®-2-Morpholineacetic acid: The enantiomer of (S)-2-Morpholineacetic acid, with similar chemical properties but different biological activities.

    N-Methylmorpholineacetic acid: A derivative with a methyl group on the nitrogen atom of the morpholine ring.

    Morpholinepropionic acid: A compound with a propionic acid moiety instead of acetic acid.

Uniqueness: this compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Biologische Aktivität

(S)-2-Morpholineacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a morpholine derivative characterized by a morpholine ring attached to an acetic acid moiety. The structural formula can be represented as follows:

C5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2

This compound exhibits both polar and non-polar characteristics, making it soluble in various solvents, which is beneficial for biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study indicated that derivatives containing morpholine structures exhibited cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

CompoundCell LineIC50 (nM)
7dMCF-759.24
7fA54970.30
7cMDA-MB-23181.60

These results suggest that this compound and its derivatives may serve as potential candidates for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. A range of derivatives was tested against common bacterial strains such as E. coli and Staphylococcus aureus. Some compounds demonstrated significant inhibition, indicating that morpholine derivatives could be effective in treating bacterial infections.

CompoundBacterial StrainZone of Inhibition (mm)
1E. coli15
2Staph. aureus18

These findings underscore the importance of morpholine derivatives in developing new antibacterial agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to act primarily through:

  • Inhibition of Enzymatic Activity : Morpholine derivatives can inhibit various enzymes involved in cellular metabolism, leading to reduced cell proliferation in cancer cells.
  • Disruption of Membrane Integrity : The compound may affect bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Modulation of Signaling Pathways : There is evidence suggesting that these compounds can interfere with critical signaling pathways involved in cell survival and apoptosis.

Case Studies

  • Cytotoxicity Studies : A study conducted on a series of morpholine derivatives, including this compound, demonstrated significant cytotoxic effects in vitro across several cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment.
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized morpholine derivatives against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between the structure of the compounds and their antibacterial activity.

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for (S)-2-Morpholineacetic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. For example, enantioselective alkylation of morpholine derivatives using chiral auxiliaries (e.g., Evans oxazolidinones) can yield the (S)-enantiomer. Reaction parameters such as temperature (optimized at 0–5°C to minimize racemization), solvent polarity (e.g., THF for better stereocontrol), and catalyst loading (5–10 mol% of chiral ligands like BINAP) are critical for achieving >98% enantiomeric excess (ee) . Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) is recommended to verify purity .

Q. Q2. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data. For example, the morpholine ring protons resonate at δ 3.6–4.1 ppm, while the acetic acid moiety appears as a singlet at δ 2.4–2.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 146.0817 for C6_6H11_{11}NO3_3).
  • Purity Assessment: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities (<1% threshold) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from:

Enantiomeric Contamination: Even 2% of the (R)-enantiomer can alter receptor binding. Validate enantiopurity using circular dichroism (CD) spectroscopy or chiral SFC .

Solvent Effects in Assays: Polar aprotic solvents (e.g., DMSO) may stabilize specific conformers. Compare activity in aqueous vs. organic media.

Statistical Rigor: Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to differentiate true biological effects from experimental noise .

Q. Q4. How can computational methods guide the design of this compound-based inhibitors?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding poses in target proteins (e.g., γ-aminobutyric acid (GABA) receptors). Prioritize poses with hydrogen bonds to the morpholine oxygen and hydrophobic interactions with the acetic acid group.
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to optimize substituent placement for enhanced target affinity .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability .

Q. Data Interpretation and Reproducibility

Q. Q5. How should researchers address inconsistent spectroscopic data for this compound across studies?

Methodological Answer:

  • Standardized Protocols: Adopt IUPAC guidelines for NMR solvent selection (e.g., deuterated D2_2O for aqueous samples) to eliminate solvent-shift variability .
  • Reference Compounds: Co-analyze with a certified reference material (CRM) for this compound (e.g., CAS 1439373-55-3) to calibrate instruments .
  • Metadata Reporting: Document temperature, pH, and probe tuning in spectral acquisitions to enable cross-lab comparisons .

Q. Q6. What are the best practices for ensuring reproducibility in enantioselective synthesis?

Methodological Answer:

Catalyst Characterization: Provide XRD data or 1H^1H-NMR spectra for chiral catalysts to confirm structural integrity.

Reaction Monitoring: Use inline FTIR to track reaction progress and avoid over-alkylation.

Open Data Sharing: Deposit raw chromatograms, spectra, and crystallographic data in repositories like Zenodo or ChemRxiv .

Q. Specialized Analytical Techniques

Q. Q7. Which advanced techniques quantify trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS: Detect sub-ppm impurities using multiple reaction monitoring (MRM) modes. For example, monitor m/z 132→114 for potential morpholine degradation products.
  • ICP-MS: Identify heavy metal residues (e.g., Pd from catalytic steps) with detection limits <0.1 ppb .
  • X-ray Photoelectron Spectroscopy (XPS): Surface analysis to detect oxidation byproducts (e.g., carboxylic acid dimers) .

Q. Ethical and Reporting Standards

Q. Q8. How to align synthetic and analytical workflows with FAIR data principles?

Methodological Answer:

  • Metadata Annotation: Use machine-readable formats (e.g., JSON-LD) to describe reaction conditions, instrument parameters, and purity thresholds.
  • Repository Uploads: Submit datasets to discipline-specific platforms (e.g., PubChem for compound data, NMRShiftDB for spectral files) .
  • Ethical Citations: Prioritize primary literature over patents or non-peer-reviewed sources when reporting biological activities .

Eigenschaften

IUPAC Name

2-[(2S)-morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCXRVFSIAWFMA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424923
Record name (S)-2-Morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257854-99-1
Record name (S)-2-Morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.